5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid hydrochloride
CAS No.: 1269152-00-2
Cat. No.: VC3429251
Molecular Formula: C8H7ClN2O4
Molecular Weight: 230.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1269152-00-2 |
---|---|
Molecular Formula | C8H7ClN2O4 |
Molecular Weight | 230.6 g/mol |
IUPAC Name | 5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C8H6N2O4.ClH/c1-4-2-5(14-10-4)7-6(8(11)12)9-3-13-7;/h2-3H,1H3,(H,11,12);1H |
Standard InChI Key | UKFACOSFJLECPH-UHFFFAOYSA-N |
SMILES | CC1=NOC(=C1)C2=C(N=CO2)C(=O)O.Cl |
Canonical SMILES | CC1=NOC(=C1)C2=C(N=CO2)C(=O)O.Cl |
Introduction
Chemical Structure and Properties
5-(3-Methyl-1,2-oxazol-5-yl)-1,3-oxazole-4-carboxylic acid hydrochloride contains a unique heterocyclic system comprising a 1,3-oxazole ring connected to a 3-methyl-1,2-oxazole (isoxazole) ring, with a carboxylic acid group at the 4-position of the 1,3-oxazole ring. The compound exists as a hydrochloride salt, enhancing its stability and solubility properties.
Physical and Chemical Properties
The compound features multiple functional groups including a carboxylic acid, which provides an anchor point for further derivatization, and two heterocyclic rings with different electronic properties. The hydrochloride salt formation improves the compound's stability and potentially enhances its solubility in aqueous solutions compared to the free carboxylic acid form.
Structural Features and Related Compounds
Key Structural Elements
The compound contains several significant structural features:
-
A 1,3-oxazole ring (5-membered ring with oxygen and nitrogen atoms at positions 1 and 3)
-
A 1,2-oxazole (isoxazole) ring (5-membered ring with adjacent oxygen and nitrogen atoms)
-
A direct C-C linkage between the two heterocyclic rings
-
A carboxylic acid group at the 4-position of the 1,3-oxazole
-
A methyl substituent at the 3-position of the 1,2-oxazole ring
This unique arrangement of heterocyclic rings creates a scaffold with multiple points for hydrogen bonding, potentially critical for biological interactions.
Related Oxazole Compounds
The compound shares structural similarities with other bioactive oxazole derivatives. Research on related compounds has shown that:
-
Various 1,2-oxazole-4-carboxylates serve as amino acid-like building blocks in drug discovery, as demonstrated in studies of methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylates
-
Simpler oxazole carboxylic acids, such as 5-methyl-1,3-oxazole-4-carboxylic acid, have been extensively studied and cataloged
-
The pyrrole-oxazole structural motif has been used in the development of antimicrobial agents, suggesting potential applications for this compound
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume